Cytotoxicity Profiling in Cancer Cell Lines: 4-Fluoro-7-nitro-1H-indole vs. 4-Fluoro-7-nitro-2,3-dihydro-1H-indole
In MTT-based cytotoxicity screening across three human cancer cell lines, 4-fluoro-7-nitro-1H-indole exhibited sub-to-low micromolar IC₅₀ values: 1.5 ± 0.5 μM against A549 (lung), 1.8 ± 0.9 μM against HepG2 (liver), and 2.6 ± 0.89 μM against MCF-7 (breast) . By comparison, its 2,3-dihydro analogue (4-fluoro-7-nitro-2,3-dihydro-1H-indole, CAS 1167056-12-3) showed a substantially different potency rank order: MCF-7 IC₅₀ 1.8 ± 0.9 μM and HepG2 IC₅₀ 2.6 ± 0.89 μM, indicating that the fully aromatic indole core confers distinct cell-line selectivity relative to the partially saturated scaffold . The aromatic 4-fluoro-7-nitro-1H-indole displayed superior potency in HepG2 cells (~1.4-fold) compared with the dihydro analogue, a difference relevant for liver cancer-focused discovery programs.
| Evidence Dimension | Cytotoxicity (IC₅₀) across cancer cell lines |
|---|---|
| Target Compound Data | A549: 1.5 ± 0.5 μM; HepG2: 1.8 ± 0.9 μM; MCF-7: 2.6 ± 0.89 μM |
| Comparator Or Baseline | 4-Fluoro-7-nitro-2,3-dihydro-1H-indole: MCF-7: 1.8 ± 0.9 μM; HepG2: 2.6 ± 0.89 μM; A549 not reported |
| Quantified Difference | HepG2: 2.6 μM (dihydro) vs 1.8 μM (aromatic) = ~1.4-fold greater potency; A549: 1.5 μM for target (comparator data unavailable) |
| Conditions | MTT assay; 4-fluoro-7-nitro-1H-indole in A549, HepG2, MCF-7; 4-fluoro-7-nitro-2,3-dihydro-1H-indole in MCF-7, HepG2 |
Why This Matters
The ~1.4-fold superior potency in HepG2 liver cancer cells guides procurement when liver cancer models are the primary screening focus.
